REACTION_SMILES
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[Br:1][CH2:2][CH2:3][CH2:4][O:5][c:6]1[c:7](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:8][cH:9][cH:10][cH:11]1.[CH2:18]1[CH2:19][O:20][CH2:21][CH2:22][NH:23]1>>[CH2:2]([CH2:3][CH2:4][O:5][c:6]1[c:7](-[c:12]2[cH:13][cH:14][cH:15][cH:16][cH:17]2)[cH:8][cH:9][cH:10][cH:11]1)[N:23]1[CH2:18][CH2:19][O:20][CH2:21][CH2:22]1
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Name
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BrCCCOc1ccccc1-c1ccccc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCCOc1ccccc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Type
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product
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Smiles
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c1ccc(-c2ccccc2OCCCN2CCOCC2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |